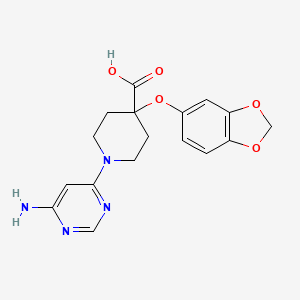![molecular formula C22H27N3O3 B5309289 2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide, also known as N-phenyl-2-(2-piperidin-1-ylethyl)acetamide, is a chemical compound with potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides and has been extensively studied for its biological properties.
作用機序
The exact mechanism of action of 2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. By modulating the GABAergic system, this compound may reduce neuronal excitability and have a calming effect.
Biochemical and Physiological Effects
2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant properties. It has also been shown to increase the levels of dopamine and serotonin, which may contribute to its analgesic and antidepressant properties. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders.
実験室実験の利点と制限
One advantage of using 2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for the GABA receptor and is selective for certain subtypes of this receptor. This makes it a useful tool for studying the GABAergic system. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use in the treatment of other disorders, such as epilepsy and Parkinson's disease. In addition, the use of this compound in combination with other drugs may be explored to enhance its therapeutic potential. Finally, the development of new methods for the synthesis of this compound may lead to more efficient and cost-effective production.
合成法
The synthesis of 2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide involves the reaction of 4-phenoxyphenylpiperidin-1-ylmethanone with N-(2-bromoethyl)acetamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield. This method has been optimized for large-scale production and has been used in several studies.
科学的研究の応用
2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties. It has also been studied as a potential treatment for neuropathic pain, depression, and anxiety disorders. In addition, this compound has been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
2-(2-acetamidoethyl)-N-(4-phenoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17(26)23-15-14-19-7-5-6-16-25(19)22(27)24-18-10-12-21(13-11-18)28-20-8-3-2-4-9-20/h2-4,8-13,19H,5-7,14-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOBPJSGIHDCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCCCN1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-methyl-3-(5-methyl-2-furyl)butyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5309208.png)
![N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]leucine](/img/structure/B5309217.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309227.png)
![N-benzyl-5-(3,9-diazaspiro[5.5]undec-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5309231.png)
![N-[1-(4-ethylphenyl)ethyl]-2-furamide](/img/structure/B5309234.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5309237.png)
![2-chloro-N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5309242.png)
![N-[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]methionine](/img/structure/B5309247.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309250.png)
![3-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5309263.png)
![3-[(dimethylamino)methyl]-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5309269.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5309281.png)
![3-(4-methoxyphenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5309288.png)